N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzofuropyrimidin-derived acetamide featuring a 5-chloro-2-methylphenyl group and a 3-methylbutyl substituent on the heterocyclic core.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3S/c1-14(2)10-11-28-23(30)22-21(17-6-4-5-7-19(17)31-22)27-24(28)32-13-20(29)26-18-12-16(25)9-8-15(18)3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHSPFJLPMJORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology.
Molecular Structure and Properties
The molecular formula of N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C23H26ClN3O2S2. The structure features a thieno[3,2-d]pyrimidine ring system linked to a chloro-substituted aromatic ring via a sulfanyl bridge. The compound's unique structure suggests a complex mechanism of action that may involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways .
Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting key signaling pathways associated with cell proliferation and survival. It is hypothesized that the sulfanyl group plays a crucial role in modulating the activity of enzymes or receptors, which could lead to therapeutic effects against various cancer cell lines .
Anticancer Activity
Research has shown that compounds within the thieno[3,2-d]pyrimidine class can inhibit cancer cell growth. For instance:
- In vitro studies demonstrated that N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from low micromolar concentrations, indicating potent activity .
Anti-inflammatory Properties
Additionally, some derivatives of thieno[3,2-d]pyrimidines have shown anti-inflammatory activity . For example:
- A related compound demonstrated inhibition of nitric oxide production in LPS-stimulated murine microglial cells, suggesting potential neuroprotective effects . This supports the hypothesis that N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess anti-inflammatory properties.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O2S2 |
| Molecular Weight | 436.0 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Solubility | Moderate in organic solvents |
| Mechanism of Action | Enzyme/receptor interaction |
| Potential Applications | Anticancer and anti-inflammatory therapies |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Modifications
The target compound’s benzofuro[3,2-d]pyrimidin core distinguishes it from analogs with thieno[2,3-d]pyrimidin (e.g., 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide, ) or triazolyl cores (e.g., N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, ).
Substituent Variations
Key structural variations include:
Phenyl Substituents: The target compound’s 5-chloro-2-methylphenyl group differs from the 2-chlorophenyl group in ’s analog. Chlorine’s position (para vs. Methoxy substituents (e.g., 3-methoxyphenyl in ) introduce polarizability, contrasting with the hydrophobic 3-methylbutyl group in the target compound.
Table 1: Structural Comparison of Key Analogs
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~0.65–0.75) with benzofuropyrimidin analogs (e.g., ) due to shared core structures. However, similarity scores drop significantly (~0.30–0.40) when compared to thieno- or triazole-containing derivatives, reflecting core-dependent divergence in pharmacophore features .
Bioactivity and Target Interactions
highlights that structural similarity correlates with bioactivity clustering. For example:
- The target compound and analog likely share kinase inhibition profiles due to conserved benzofuropyrimidin cores.
- Thieno analogs () may exhibit altered selectivity due to sulfur’s electronegativity and enhanced metabolic stability .
- Triazole derivatives () often target enzymes like DHFR (dihydrofolate reductase), suggesting divergent mechanisms compared to benzofuropyrimidins .
Analytical Differentiation
NMR Spectroscopy
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate substituent effects. For instance, the 3-methylbutyl group in the target compound would cause upfield shifts in region A compared to the 3-methoxyphenyl group in .
Mass Spectrometry (MS/MS)
Molecular networking () reveals that the target compound’s fragmentation pattern (cosine score >0.85 with benzofuropyrimidins) differs from thieno analogs (cosine score <0.50), aiding dereplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
